4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Compound 7 involve several steps. The preparation methods include:
Synthetic Routes: The synthesis of Compound 7 typically involves the formation of metal-carbon bonds through reactions such as metal displacement, metathesis, and hydrometallation. These reactions are driven by the high strength of the resulting bonds compared to the starting materials.
Industrial Production Methods: Industrial production methods for Compound 7 are not explicitly detailed in the available literature. general methods for producing similar compounds involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Compound 7 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from Compound 7, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in Compound 7 is replaced by another group. Common reagents for these reactions include halogens and other nucleophiles.
Common Reagents and Conditions: The reactions of Compound 7 often involve reagents such as halogens, oxidizing agents, and reducing agents under controlled conditions to ensure the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Compound 7 has several scientific research applications, including:
Chemistry: In chemistry, Compound 7 is used as a model compound to study the behavior of proteasome inhibitors and their interactions with biological targets.
Biology: In biology, it is used to investigate the mechanisms of proteasome inhibition and its effects on cellular processes.
Medicine: In medicine, Compound 7 is being developed as a therapeutic agent for the treatment of Human African Trypanosomiasis (HAT).
Industry: In the pharmaceutical industry, Compound 7 serves as a lead compound for the development of new drugs targeting proteasomes and related pathways.
Mechanism of Action
The mechanism of action of Compound 7 involves its inhibition of the 20S proteasome in Trypanosoma brucei . The proteasome is a crucial enzyme complex responsible for degrading misfolded and damaged proteins. By inhibiting this enzyme, Compound 7 disrupts the parasite’s protein degradation pathways, leading to its death. The molecular targets include the proteasome subunits, and the pathways involved are related to protein homeostasis and degradation.
Comparison with Similar Compounds
Compound 7 can be compared with other proteasome inhibitors, such as:
Bortezomib: A well-known proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor used for similar indications.
Ixazomib: An oral proteasome inhibitor with applications in cancer therapy.
Uniqueness: : Compound 7 is unique in its specific targeting of the Trypanosoma brucei 20S proteasome, making it particularly effective against Human African Trypanosomiasis . This specificity differentiates it from other proteasome inhibitors that are primarily used in cancer therapy.
Similar Compounds: : Similar compounds include other proteasome inhibitors like Bortezomib, Carfilzomib, and Ixazomib, which target the proteasome but are used for different therapeutic purposes.
Properties
Molecular Formula |
C22H33F3N2O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl] N-[2-[4-[[ethyl(2-hydroxyethyl)amino]methyl]cyclohexyl]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C22H33F3N2O3/c1-3-27(14-15-28)16-18-6-4-17(5-7-18)12-13-26(2)21(29)30-20-10-8-19(9-11-20)22(23,24)25/h8-11,17-18,28H,3-7,12-16H2,1-2H3 |
InChI Key |
MUXRZYNIEMIEAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CC1CCC(CC1)CCN(C)C(=O)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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